3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a pyridazinyl group with a methylsulfonyl substituent, and a phenyl group connected to a propanamide moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the phenyl group: The pyridazinyl intermediate is then coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the cyclohexyl group: The resulting product is further reacted with cyclohexylamine to introduce the cyclohexyl group.
Formation of the propanamide moiety: Finally, the compound is treated with propanoyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- 3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butanamide
Uniqueness
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-cyclohexyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)20-13-11-18(22-23-20)16-8-5-9-17(14-16)21-19(24)12-10-15-6-3-2-4-7-15/h5,8-9,11,13-15H,2-4,6-7,10,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDOQZLMMTXER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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